Cas no 1507753-86-7 (4-Isobutylamino-nicotinic acid)

4-Isobutylamino-nicotinic acid is a nicotinic acid derivative characterized by the substitution of an isobutylamino group at the 4-position of the pyridine ring. This structural modification enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The compound exhibits improved solubility and reactivity compared to unsubstituted nicotinic acids, making it valuable for applications in medicinal chemistry and drug design. Its stability under standard conditions and compatibility with common organic reactions further contribute to its utility in research and industrial processes. The presence of both carboxylic acid and amino functional groups allows for versatile derivatization, enabling tailored modifications for specific synthetic pathways.
4-Isobutylamino-nicotinic acid structure
1507753-86-7 structure
Product Name:4-Isobutylamino-nicotinic acid
CAS No:1507753-86-7
MF:C10H14N2O2
MW:194.230362415314
CID:5219522
Update Time:2025-05-25

4-Isobutylamino-nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Isobutylamino-nicotinic acid
    • Inchi: 1S/C10H14N2O2/c1-7(2)5-12-9-3-4-11-6-8(9)10(13)14/h3-4,6-7H,5H2,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: LCVKVNYCMANXEP-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(NCC(C)C)=C1C(O)=O

4-Isobutylamino-nicotinic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM506053-1g
4-(Isobutylamino)nicotinicacid
1507753-86-7 97%
1g
$465 2022-06-12

Additional information on 4-Isobutylamino-nicotinic acid

Recent Advances in the Study of 4-Isobutylamino-nicotinic Acid (CAS: 1507753-86-7): A Promising Compound in Chemical Biology and Pharmaceutical Research

The compound 4-Isobutylamino-nicotinic acid (CAS: 1507753-86-7) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This nicotinic acid derivative, characterized by its unique isobutylamino substitution, has shown promising biological activities in preliminary studies. Recent literature highlights its potential as a scaffold for drug development, particularly in the areas of enzyme modulation and receptor targeting.

Structural analysis of 4-Isobutylamino-nicotinic acid reveals important features contributing to its pharmacological profile. The nicotinic acid core provides hydrogen bonding capabilities, while the isobutylamino group enhances lipophilicity and potential membrane permeability. Computational docking studies published in 2023 suggest this compound may interact with several therapeutic targets, including G protein-coupled receptors and metabolic enzymes.

Recent synthetic approaches to 4-Isobutylamino-nicotinic acid have focused on optimizing yield and purity. A 2024 publication in the Journal of Medicinal Chemistry describes an improved synthetic route with 78% overall yield, addressing previous challenges in the final amidation step. This advancement is particularly significant for scaling up production for preclinical studies.

Biological evaluations have demonstrated that 4-Isobutylamino-nicotinic acid exhibits moderate inhibitory activity against several kinase targets implicated in inflammatory pathways. In vitro studies show IC50 values ranging from 5-20 μM against selected kinases, with particularly promising activity against p38 MAPK. These findings were recently presented at the 2024 American Chemical Society national meeting.

The compound's pharmacokinetic properties were investigated in rodent models, revealing favorable absorption characteristics and moderate plasma protein binding (approximately 65%). Metabolic stability studies indicate that 4-Isobutylamino-nicotinic acid undergoes primarily hepatic metabolism, with a half-life of approximately 3.5 hours in mice. These results suggest potential for oral administration in therapeutic applications.

Current research directions include structural optimization to improve potency and selectivity. Several analogs have been synthesized by modifying the isobutyl group or introducing substitutions on the pyridine ring. Preliminary data indicate that certain modifications can enhance target engagement while maintaining favorable physicochemical properties.

Patent activity surrounding 4-Isobutylamino-nicotinic acid has increased significantly in the past two years, with applications filed for its use in treating metabolic disorders and inflammatory conditions. This intellectual property landscape suggests growing commercial interest in this chemical scaffold.

Challenges remain in fully elucidating the mechanism of action and optimizing the therapeutic index of 4-Isobutylamino-nicotinic acid. However, the compound represents an important example of how relatively simple chemical modifications to known pharmacophores can yield novel biological activities with therapeutic potential.

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